4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine
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Overview
Description
4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine is a heterocyclic compound with the molecular formula C7H10N4. It belongs to the class of 1,3,5-triazines, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science .
Mechanism of Action
Target of Action
Triazine compounds are known for their wide range of applications, including as herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .
Mode of Action
Triazine compounds generally work through sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
It’s known that some 1,3,5-triazines have significant aromatase inhibitory activity . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can have significant effects on hormone-dependent processes in the body.
Pharmacokinetics
It’s known that similar triazine compounds undergo metabolism in plants and animals to form melamine .
Result of Action
It’s known that some 1,3,5-triazines have antitumor properties and are used to treat lung, breast, and ovarian cancer .
Action Environment
It’s known that the physical form of similar compounds is a powder and they are stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with cyclopropylamine and methylamine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various substituted triazines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, secondary amines, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which have applications in different fields such as agriculture and pharmaceuticals .
Scientific Research Applications
4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine: This compound is similar in structure but has different substituents, leading to different chemical properties and applications.
4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine: Another similar compound with a methoxy group instead of a methyl group, which affects its reactivity and applications.
Uniqueness
4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyclopropyl-6-methyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-4-9-6(5-2-3-5)11-7(8)10-4/h5H,2-3H2,1H3,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCFUDKDRTYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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